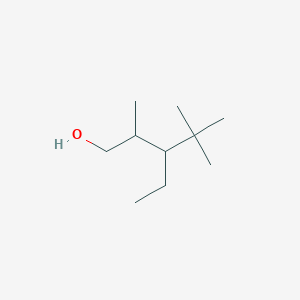

Ccc(C(C)CO)C(C)(C)C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

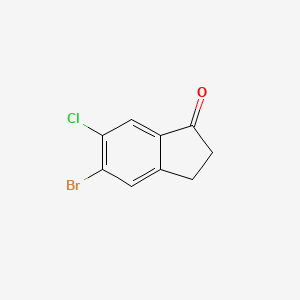

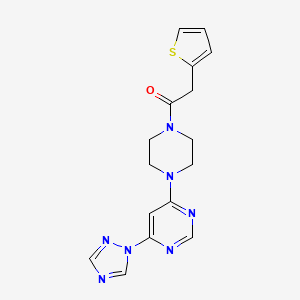

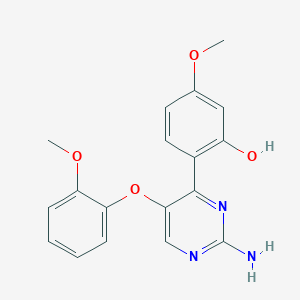

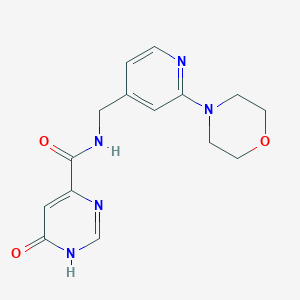

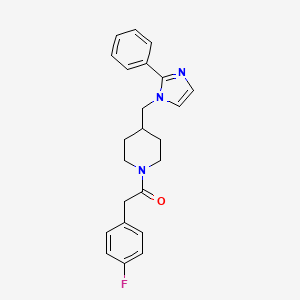

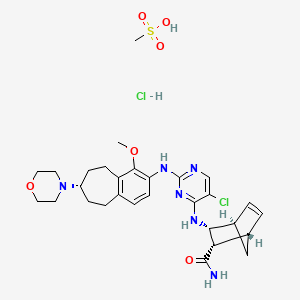

The description of a compound typically includes its systematic name, common name, and structural formula. The compound’s structure can often be determined using its SMILES notation .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This often involves retrosynthetic analysis, which is a technique for planning a synthesis by seeing the synthesis backwards .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other compounds. This can involve studying the mechanisms of its reactions .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

1. Cancer Research

Ccc(C(C)CO)C(C)(C)C and its derivatives have been studied in cancer research. For instance, compound cantharides capsules (CCCs) have demonstrated inhibitory effects on the viability and apoptosis of human gastric cancer cell lines. These compounds regulate gene expression levels and mechanisms of inhibition, indicating potential applications in cancer treatment (Sun et al., 2017).

2. Neurological Disease Research

In neurological disease research, certain Ccc(C(C)CO)C(C)(C)C compounds, such as cenicriviroc (CVC), have been explored for their anti-inflammatory and immunomodulatory effects. Studies have shown CVC's potential in inhibiting SARS-CoV-2 replication in vitro, suggesting its applicability in treating COVID-19 and possibly other neurological conditions (Okamoto et al., 2020).

3. Pharmacokinetics and Drug Development

The pharmacokinetics of Ccc(C(C)CO)C(C)(C)C compounds, like vitamin C, have been studied to understand their implications for oral and intravenous use. This research is vital in drug development, particularly in determining effective delivery methods for therapeutic purposes (Padayatty et al., 2004).

4. Bioavailability Research

Research into the solubility and bioavailability of different forms of calcium carbonate, including amorphous calcium carbonate (ACC), has relevance in nutrition and treatment of conditions like osteoporosis. Studies comparing the solubility and absorption of ACC to crystalline calcium carbonate (CCC) have provided insights into more effective dietary calcium sources (Meiron et al., 2011).

5. Toxicology and Environmental Research

The compound has been used in toxicology research to understand the impact of chemical stressors on marine life, as in studies assessing the toxicity of chemical stressors on the mysid shrimp Americamysis bahia (Kuhn et al., 2000).

6. Aging and Lifespan Research

In aging research, studies have shown that repeated oral administration of certain fullerene derivatives can potentially double the lifespan of rats, highlighting the importance of these compounds in aging and longevity studies (Baati et al., 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-ethyl-2,4,4-trimethylpentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-6-9(8(2)7-11)10(3,4)5/h8-9,11H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAOJKKXQDDTCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)CO)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2,4,4-trimethylpentan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-4-amine](/img/structure/B2580763.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)

![5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2580771.png)

![2,6-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2580772.png)

![N-butyl-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2580775.png)

![6-[4-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2580779.png)

![N-[(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580780.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2580782.png)